2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
Description
The compound 2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is a synthetic acetamide derivative featuring a 1H-imidazole core substituted with a 3-chlorophenyl group at position 1 and a sulfanyl-acetamide moiety at position 2. The N-(2-fluorophenyl) group confers additional electronic and steric properties, making it a candidate for pharmacological applications, particularly in antimicrobial or receptor-targeted therapies.
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3OS/c18-12-4-3-5-13(10-12)22-9-8-20-17(22)24-11-16(23)21-15-7-2-1-6-14(15)19/h1-10H,11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDFWHLXLMWSEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the imidazole derivative with a thiol compound.
Acetamide Formation: The final step involves the acylation of the sulfanyl-imidazole intermediate with 2-fluorophenyl acetic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the imidazole ring or the chlorophenyl group, potentially altering the electronic properties of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, or nitrating agents can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced imidazole derivatives, dechlorinated products
Substitution: Halogenated, alkylated, or nitrated derivatives
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting microbial infections or cancer.
Biological Studies: The compound can be used to study the interactions of imidazole derivatives with biological macromolecules.
Industrial Applications: It may be used in the synthesis of advanced materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide likely involves interactions with specific molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The aromatic groups may interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Structural Features and Substituent Variations
The compound’s core structure is compared to analogs with modifications in the imidazole substituents, aryl groups, and sulfanyl-acetamide linkages. Key differences include:
Key Observations :
Physicochemical Properties
Melting points and solubility trends are influenced by substituents:
Biological Activity
Overview
The compound 2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is a synthetic organic molecule that incorporates a variety of functional groups, including an imidazole ring, a chlorophenyl moiety, and a sulfanyl acetamide structure. This unique composition suggests potential biological activities, particularly in medicinal chemistry and pharmacology.
- IUPAC Name : this compound
- Molecular Formula : CHClNOS
- Molecular Weight : 268.72 g/mol
- CAS Number : 851721-96-5
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions present in enzyme active sites, while the chlorophenyl group may engage in hydrophobic interactions with receptor binding sites. These interactions can modulate protein activity, leading to various pharmacological effects.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activities. For instance, studies have reported that imidazole derivatives demonstrate efficacy against various bacterial and fungal strains. The presence of the sulfanyl group may enhance this activity by facilitating interactions with microbial enzymes.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Ketoconazole | 0.5 | Candida albicans |
| Miconazole | 0.25 | Aspergillus niger |
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. Similar imidazole derivatives have shown promise in inhibiting pro-inflammatory cytokines and mediators, suggesting that this compound could potentially reduce inflammation through similar pathways.
Case Studies
- In Vitro Studies : A study assessed the efficacy of various imidazole derivatives, including structurally related compounds, against bacterial strains. The findings indicated that certain modifications in the molecular structure significantly enhanced antimicrobial activity.
- Animal Models : In vivo experiments using animal models demonstrated that compounds with imidazole rings exhibited reduced inflammation markers when administered in models of acute inflammation. This suggests potential therapeutic applications in treating inflammatory diseases.
- Structure-Activity Relationship (SAR) : Research into the SAR of related compounds revealed that the positioning of substituents on the phenyl rings critically influences biological activity. The presence of halogens like chlorine or fluorine has been linked to increased potency against specific targets.
Q & A
Q. What are the established synthetic routes for 2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide?
The compound can be synthesized via nucleophilic substitution reactions. A common approach involves reacting 5-(3-chlorophenyl)-1H-imidazole-2-thiol with 2-chloro-N-(2-fluorophenyl)acetamide in the presence of a base like potassium carbonate. This method aligns with protocols used for structurally similar acetamide derivatives, where the thiol group attacks the α-carbon of the chloroacetamide moiety under mild conditions (e.g., dichloromethane solvent, room temperature) . Optimization of reaction time (3–5 hours) and stoichiometric ratios (1:1 molar equivalents) is critical to minimize side products.
Q. How is the crystalline structure of this compound validated, and what software is recommended for refinement?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. The SHELX suite (particularly SHELXL) is widely used for refinement due to its robustness in handling small-molecule crystallography . For this compound, hydrogen-bonding patterns (e.g., N–H⋯O interactions) and torsional angles between the imidazole and fluorophenyl groups should be analyzed. Disordered regions, if present, require constraints or restraints during refinement. Data collection at low temperatures (e.g., 100 K) improves resolution, and the R-factor should ideally be below 5% .
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR : H and C NMR confirm the presence of the imidazole ring (δ ~7.5–8.5 ppm for aromatic protons) and the acetamide backbone (δ ~3.8 ppm for the –SCH– group).
- IR : Stretching vibrations for C=O (~1650 cm) and N–H (~3300 cm) validate the amide linkage.
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 393.05 for [M+H]) and fragmentation patterns .
Advanced Research Questions
Q. How do conformational variations in the crystal lattice impact the compound’s physicochemical properties?
In analogous acetamide derivatives, crystallographic studies reveal significant torsional flexibility between the aromatic rings. For example, dihedral angles between the imidazole and chlorophenyl groups range from 44.5° to 77.5°, influenced by steric hindrance and hydrogen-bonding networks . Such variations can affect solubility and melting points. Molecular dynamics simulations (e.g., using Gaussian or GROMACS) can model these conformers and predict stability under different conditions .
Q. What strategies resolve contradictions in hydrogen-bonding data across crystallographic studies?
Discrepancies in hydrogen-bonding motifs (e.g., dimeric vs. chain-like arrangements) often arise from solvent polarity or crystallization methods. For instance, slow evaporation from methylene chloride favors dimeric R_2$$^2(10) motifs, while polar solvents like methanol may yield extended chains. Re-refining deposited CIF files with updated SHELXL versions and validating via checkCIF/PLATON ensures consistency .
Q. How can computational methods predict the compound’s biological targets, such as enzyme inhibition?
Molecular docking (AutoDock Vina, Glide) against targets like cyclooxygenase (COX) or vasopressin receptors provides mechanistic insights. For example, the fluorophenyl group may engage in π-π stacking with COX-2’s Tyr385, while the imidazole sulfur could coordinate catalytic metal ions. MD simulations (>100 ns) assess binding stability, and free-energy calculations (MM/PBSA) quantify affinity .
Q. What are the challenges in correlating in vitro activity data with structural modifications?
SAR studies on similar compounds show that electron-withdrawing groups (e.g., 3-chlorophenyl) enhance COX-2 inhibition but reduce solubility. Contradictions arise when bulky substituents improve potency in assays but hinder pharmacokinetics. Multi-parametric optimization (e.g., QSAR models) balances logP, polar surface area, and steric effects .
Methodological Recommendations
- Synthesis : Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7) and purify via column chromatography (silica gel, gradient elution) .
- Crystallography : Use Olex2 for structure solution and Mercury for visualization of packing diagrams .
- Computational Studies : Validate docking poses with experimental IC values and adjust force fields to account for sulfur’s polarizability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
